molecular formula C20H24N4O3 B2990178 Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1797955-23-7

Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2990178
CAS RN: 1797955-23-7
M. Wt: 368.437
InChI Key: GUSMBRQILOOKRY-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a chemical compound with the molecular formula C20H24N4O3 and a molecular weight of 368.437. It is related to the compound {[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The presence of a piperidine ring and a pyridazine ring is notable. The InChI code for a related compound, {[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine, is provided: 1S/C11H18N4/c1-9-2-3-11(14-13-9)15-6-4-10(8-12)5-7-15/h2-3,10H,4-8,12H2,1H3 .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antiplatelet Aggregation Activity : Novel carbamoylpyridine and carbamoylpiperidine analogues, containing scaffolds related to the query compound, have been synthesized and evaluated for their platelet aggregation inhibitory activity. These compounds, including some with significant antiplatelet aggregating properties, highlight the therapeutic potential of such structures in cardiovascular diseases (Youssef et al., 2011).

  • Farnesyl Protein Transferase Inhibitors : Research into 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of related compounds has demonstrated the synthesis of orally active molecules with potent Farnesyl Protein Transferase (FPT) inhibition, a target for cancer therapy (Mallams et al., 1998).

  • Inducible Nitric Oxide Synthase Inhibitors : Derivatives with elaborate N-substitutions, such as those incorporating a piperidine carbamate or amide, show potent and selective inducible Nitric Oxide Synthase (iNOS) inhibition, suggesting potential in inflammatory diseases treatment (Connolly et al., 2004).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Schiff base derivatives synthesized from related compounds exhibit potent antibacterial and antifungal activities, providing insights into new treatments for infectious diseases (Othman et al., 2019).

Molecular Modeling and Structural Analysis

  • Molecular Modeling and X-ray Crystallography : Studies involving related compounds have utilized molecular modeling and X-ray crystallography to understand the structural basis of biological activity, offering a pathway for the rational design of new therapeutic agents (Little et al., 2008).

Synthesis and Reactivity Studies

  • Reactivity of Piperidinedione Derivatives : Research on the reactivity of piperidinedione derivatives, which share structural motifs with the query compound, has implications for the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).

properties

IUPAC Name

methyl 4-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-3-8-18(23-22-14)24-11-9-15(10-12-24)13-21-19(25)16-4-6-17(7-5-16)20(26)27-2/h3-8,15H,9-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSMBRQILOOKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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